Hydrogen Bond Donor Deficiency Relative to Mono-N-Substituted Propanamides
N,2-Dimethyl-N-phenylpropanamide possesses zero hydrogen bond donors (HBD = 0), whereas the direct analog 2-methyl-N-phenylpropanamide (CAS 4406-41-1), which lacks the N-methyl substituent, has one hydrogen bond donor (HBD = 1) . This structural difference is known to increase passive membrane permeability and reduce metabolic liability by eliminating a conjugation site for glucuronidation and sulfation [1].
| Evidence Dimension | Hydrogen bond donor count (HBD) and projected membrane permeation impact |
|---|---|
| Target Compound Data | HBD = 0; CLogP ≈ 2.1 |
| Comparator Or Baseline | 2-Methyl-N-phenylpropanamide (CAS 4406-41-1): HBD = 1; CLogP ≈ 1.6 |
| Quantified Difference | ΔHBD = -1; ΔCLogP ≈ +0.5 log units, corresponding to approximately a 3-fold predicted increase in membrane permeability |
| Conditions | Computed logP via ACD/Labs; HBD count per Lipinski rule definition |
Why This Matters
A reduction in HBD count from 1 to 0 is a well-validated determinant of passive membrane permeability and oral absorption potential, directly impacting the selection of compounds for cellular assays or in vivo studies.
- [1] Waring, M. J. (2010). Defining optimum lipophilicity and molecular weight ranges for drug candidates – New approaches to evaluate developability. Expert Opinion on Drug Discovery, 5(3), 235–247. doi:10.1517/17460441003626707. View Source
